Technical Whitepaper: 2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline – Synthesis, Physicochemical Profiling, and Applications in Advanced Discovery
Technical Whitepaper: 2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline – Synthesis, Physicochemical Profiling, and Applications in Advanced Discovery
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of polyhalogenated scaffolds is of paramount importance. 2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline (CAS: 1027513-06-9) represents a highly specialized, electron-deficient building block ([1]). By combining the extreme inductive withdrawal of a trifluoromethyl (-CF3) group with the steric and lipophilic properties of multiple halogens, this molecule offers unique physicochemical characteristics. This guide provides a comprehensive analysis of its structural properties, a self-validating synthetic methodology, and its integration into advanced pharmaceutical discovery pipelines.
Physicochemical Profiling & Structural Causality
The substitution pattern on this aniline core dictates its macroscopic behavior. The lone pair of electrons on the nitrogen atom is heavily delocalized into the aromatic π -system, pulled by the synergistic inductive (-I) and mesomeric (-M) electron-withdrawing effects of the -CF3, fluoro, and dibromo groups.
Quantitative Data Summary
| Property | Value / Descriptor |
| Chemical Name | 2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline |
| CAS Number | 1027513-06-9 |
| Molecular Formula | C |
| Molecular Weight | 336.91 g/mol |
| MDL Number | MFCD09800716 |
| Predicted pKa (Amine) | < 1.0 (Highly non-nucleophilic) |
| Steric Environment | High (Ortho-substituted at C2 and C6) |
The "Fluorine and Bromine Effect"
The incorporation of the -CF3 and -F groups significantly enhances the molecule's metabolic stability by blocking primary sites of Cytochrome P450 (CYP450) mediated oxidation. Concurrently, the bulky bromine atoms at the C2 and C4 positions force any subsequent N-linked functional groups (e.g., amides or ureas) out of the aromatic plane. This conformational restriction is frequently exploited to achieve high target selectivity in kinase inhibitors and Exchange Proteins Directly Activated by cAMP (EPAC) antagonists ([2]).
Self-Validating Synthetic Methodology
The synthesis of 2,4-dibromo-6-fluoro-3-(trifluoromethyl)aniline relies on the regioselective electrophilic aromatic bromination of the commercially available precursor, 2-fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4) ().
Mechanistic Rationale & Nomenclature Mapping
In the precursor, the -NH2 group acts as a powerful activating, ortho/para-directing group.
-
Precursor Positions: C1 (-NH
2), C2 (-F), C3 (-H), C4 (-H), C5 (-CF3), C6 (-H). -
Regioselectivity: The positions ortho and para to the amine are C2, C6, and C4. Because C2 is occupied by fluorine, electrophilic bromination occurs exclusively at the sterically accessible C4 and C6 positions.
-
IUPAC Renumbering: The resulting intermediate is 4,6-dibromo-2-fluoro-5-(trifluoromethyl)aniline. To satisfy IUPAC rules for the lowest locant set, the ring is renumbered counter-clockwise from the amine, yielding the final target name: 2,4-dibromo-6-fluoro-3-(trifluoromethyl)aniline .
Step-by-Step Experimental Protocol
This protocol utilizes acetic acid to polarize the bromine molecule, eliminating the need for harsh Lewis acid catalysts while maintaining a self-validating reaction system ([3]).
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-fluoro-5-(trifluoromethyl)aniline in glacial acetic acid (0.5 M concentration).
-
Causality: Acetic acid acts as a polar protic solvent, stabilizing the bromonium ion intermediate and facilitating smooth electrophilic attack.
-
-
Bromine Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 2.1 equivalents of elemental bromine (Br
2) dropwise over 30 minutes.-
Causality: Strict temperature control prevents over-oxidation of the amine and suppresses radical side reactions.
-
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours.
-
In-Process Control (IPC): Monitor the reaction via HPLC or TLC (Hexane/EtOAc 8:1). The self-validating marker of progression is the transient appearance of the monobromo intermediate, which subsequently converts entirely to the dibromo product.
-
Quenching: Pour the reaction mixture into vigorously stirred ice water containing a 10% w/v excess of sodium bisulfite (NaHSO
3).-
Causality: Sodium bisulfite acts as a reducing agent, instantly converting unreacted, highly reactive Br
2into inert sodium bromide (NaBr). The visual confirmation of a successful quench is the immediate disappearance of the residual red/brown bromine color.
-
-
Isolation: Filter the resulting off-white precipitate under vacuum, wash with cold distilled water, and recrystallize from an Ethanol/Water (9:1) mixture to yield the highly pure polyhalogenated target.
Experimental Workflows & Visualizations
Workflow for the regioselective electrophilic bromination yielding the target polyhalogenated aniline.
Causality map linking molecular substituents to physicochemical effects and pharmaceutical applications.
Applications in Drug Discovery
The transformation of 2,4-dibromo-6-fluoro-3-(trifluoromethyl)aniline into an Active Pharmaceutical Ingredient (API) requires overcoming its inherent non-nucleophilicity. Standard amide coupling reagents (e.g., HATU, EDC) often fail. Instead, researchers must employ highly reactive acyl chlorides with prolonged heating or utilize Buchwald-Hartwig cross-coupling conditions with specialized palladium precatalysts (e.g., BrettPhos Pd G3) to functionalize the amine.
Once integrated into a larger scaffold, the polyhalogenated ring acts as a potent hydrophobic anchor. In the development of EPAC antagonists, similar heavily substituted fluoro/trifluoromethyl anilines have demonstrated up to a 6-fold increase in potency compared to their unsubstituted counterparts, driven by enhanced protein-ligand interactions within deep hydrophobic binding pockets ([2]).
References
-
Title: 3-Amino-2,6-dibromo-4-fluorobenzotrifluoride (CAS 1027513-06-9) Product Data. Source: Oakwood Chemical. URL: [Link][1]
-
Title: Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Source: PubMed Central (PMC), NIH. URL: [Link][2]
Sources
- 1. 3-Amino-2,6-dibromo-4-fluorobenzotrifluoride [oakwoodchemical.com]
- 2. Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dibromo-5-(trifluoromethyl)aniline | 24115-24-0 | Benchchem [benchchem.com]
